Lipophilicity vs. Des-Methyl Analog
The single methyl group addition on the pyridazinone core significantly increases the predicted partition coefficient. 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one has a computed XLogP3 of 1.0 [1]. In contrast, the closest available analog, 6-cyclobutylpyridazin-3(2H)-one (CAS 1161737-37-6), has a lower computed XLogP3 of 0.4 [2]. This class-level inference suggests a notable increase in lipophilicity, which is a critical parameter for membrane permeability and non-specific binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 6-cyclobutylpyridazin-3(2H)-one (CAS 1161737-37-6): XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = 0.6 |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logD values available for either compound. |
Why This Matters
A ΔXLogP3 of 0.6 represents a significant shift in lipophilicity, which influences solubility, permeability, and off-target binding, making the compounds non-interchangeable in medicinal chemistry campaigns.
- [1] PubChem. (2025). 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one. Compound Summary CID 127001776. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-Cyclobutylpyridazin-3(2H)-one. Compound Summary CID 71371682. National Center for Biotechnology Information. View Source
